molecular formula C21H20N2O2 B2834493 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097924-96-2

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea

Cat. No. B2834493
CAS RN: 2097924-96-2
M. Wt: 332.403
InChI Key: TYAQBGVTNGTPQF-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Naphthalene is a polycyclic aromatic hydrocarbon well-known for its use in mothballs.


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Benzofuran is a compound that consists of a fused five-member and six-member aromatic ring. In the case of 3-Methyl-2,3-dihydro-benzofuran, there is a methyl group attached to the third carbon in the ring .

Scientific Research Applications

Photochemical Trifluoromethylation

  • A study by Akiyama et al. (1988) explored the photochemical introduction of trifluoromethyl groups in aromatic and heteroaromatic rings, including naphthalene, which is structurally related to the compound . This process allows for the synthesis of pharmacologically significant compounds like 5-trifluoromethyluracil (Akiyama et al., 1988).

Conformational Adjustments in Urea Derivatives

  • Phukan and Baruah (2016) investigated conformational adjustments in urea derivatives containing naphthalen-1-yl groups. These adjustments were key in forming hydrogen-bonded synthons for self-assembly in crystalline structures (Phukan & Baruah, 2016).

Synthons for Biologically Active Compounds

  • The work by Kukovinets et al. (2006) demonstrated the use of naphthalene derivatives as synthons for creating biologically active compounds. Their research highlighted the potential of such derivatives in synthesizing effective juvenoids (Kukovinets et al., 2006).

Interactions with Aromatic Hydrocarbons

  • Duffy, Kowalczyk, and Jorgensen (1993) studied the interactions between denaturants like urea and aromatic hydrocarbons, including naphthalene. This research is important for understanding protein-denaturant interactions in aqueous environments (Duffy, Kowalczyk & Jorgensen, 1993).

Synthesis of Benz[h]imidazoquinazoline Ring System

  • Petridou-Fischer and Papadopoulos (1984) reported the synthesis of compounds with the benz[h]imidazo[1,2-c]quinazoline ring system using naphthalenecarbonitrile derivatives, showcasing the versatility of naphthalene derivatives in synthesizing complex heterocyclic compounds (Petridou-Fischer & Papadopoulos, 1984).

Antiamnestic and Antihypoxic Activities

  • A study by Ono et al. (1995) on cognitive enhancing agents explored the antiamnestic and antihypoxic activities of compounds derived from bicyclic arenes like naphthalene, emphasizing the potential of such compounds in therapeutic applications (Ono et al., 1995).

Histamine H3 Receptor Antagonists

  • Black et al. (2007) designed naphthalene-based compounds as potent histamine H3 receptor antagonists, demonstrating the compound's relevance in the development of new pharmaceuticals (Black et al., 2007).

Photolysis of Alpha-Diazonaphthoquinones

  • The study by Almstead, Urwyler, and Wirz (1994) on the flash photolysis of alpha-diazonaphthoquinones highlights the photoreactivity of naphthalene derivatives, useful in photochemical studies and applications (Almstead, Urwyler & Wirz, 1994).

Synthesis of N-Alkyl-(naphth-1-yl)methylamines

  • Kazakov (2003) presented methods for synthesizing N-alkyl-(naphth-1-yl)methylamines, underscoring the chemical versatility of naphthalene derivatives in producing biologically active substances (Kazakov, 2003).

Mechanism of Action

While the specific mechanism of action for “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea” is not available, benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and efficacy .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(23-13-17-14-25-20-11-4-3-10-19(17)20)22-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17H,12-14H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAQBGVTNGTPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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